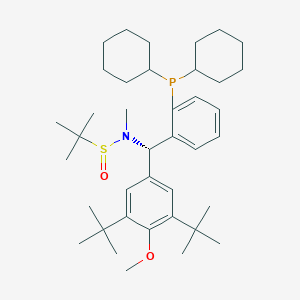

(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Description

This chiral sulfinamide-phosphine hybrid compound is a specialized ligand used in asymmetric catalysis and organometallic synthesis. Its structure features:

- 3,5-Di-tert-butyl-4-methoxyphenyl group: Provides steric bulk and electron-donating properties.

- 2-(Dicyclohexylphosphanyl)phenyl group: A phosphine donor with strong σ-donor and moderate π-acceptor capabilities, critical for metal coordination .

- N,2-dimethylpropane-2-sulfinamide: A chiral sulfinamide moiety that directs stereoselectivity in catalytic reactions .

The compound’s design balances steric hindrance and electronic tuning, making it suitable for enantioselective transformations such as hydrogenation and cross-coupling reactions.

Properties

IUPAC Name |

N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3/t35-,44?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVUEGEEBNFGF-FZXGYKHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of secondary amines .

Scientific Research Applications

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research. In chemistry, it is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. In biology, it serves as a probe for studying protein-ligand interactions and enzyme mechanisms. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways. Industrial applications include its use in the development of advanced materials and as a stabilizer in polymer production .

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Structural Comparisons

Phosphine Substituent Impact: The dicyclohexylphosphanyl group in the target compound offers greater steric bulk compared to diphenylphosphanyl analogs, enhancing enantioselectivity in sterically demanding reactions . Conversely, the xanthene-based phosphine in the analog from introduces rigidity, which may stabilize metal complexes but reduce catalytic turnover rates due to slower ligand exchange .

Sulfinamide Modifications: The N-methylation in the target compound improves its stability against oxidative degradation compared to non-methylated variants (e.g., CAS: 1616688-63-1) . Methylation at the sulfinamide’s 2-position is conserved across analogs, suggesting its critical role in chiral induction .

Electronic and Solubility Profiles :

- Dicyclohexylphosphine provides stronger σ-donation than diphenylphosphine, favoring electron-rich metal centers in redox-active catalysis.

- The xanthene-containing analog’s extended π-system may reduce solubility in apolar solvents, limiting its utility in hydrophobic reaction environments .

Biological Activity

(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with potential biological activity. It belongs to a class of sulfinamides known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and specific case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₆₂NO₂PS |

| Molecular Weight | 639.95 g/mol |

| CAS Number | 2241598-34-3 |

| Purity | ≥98% |

The compound features a sulfinamide moiety, which is significant for its biological interactions. The presence of bulky tert-butyl and methoxy groups enhances lipophilicity and may influence the compound's binding affinity to biological targets.

The biological activity of (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide primarily revolves around its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain proteases involved in disease pathways.

- Protease Inhibition : The compound has shown promise in inhibiting proteases associated with viral replication, particularly in studies related to SARS-CoV. Its structural features allow it to mimic substrate interactions, leading to effective inhibition.

- Anticancer Activity : Some sulfinamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenyl groups and the sulfinamide moiety can significantly affect biological activity. For example:

- Hydrophobic Interactions : The presence of bulky groups like tert-butyl enhances hydrophobic interactions with target proteins.

- Electronic Effects : Methoxy substituents can influence electron density on the aromatic rings, affecting binding affinity.

Case Studies

- Inhibition of SARS-CoV Protease : In a study evaluating various peptidomimetic compounds, (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide was found to exhibit IC₅₀ values in the low micromolar range against SARS-CoV 3CL protease . This suggests potential therapeutic applications in antiviral drug development.

- Cytotoxicity Studies : In vitro assays have shown that derivatives similar to this compound exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves disruption of mitochondrial function and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.